DEEP RED

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

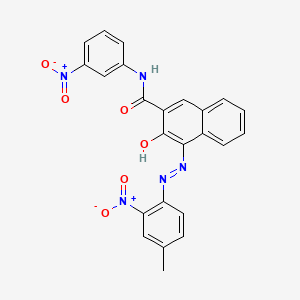

Structure

3D Structure

Properties

CAS No. |

3564-22-5 |

|---|---|

Molecular Formula |

C24H17N5O6 |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H17N5O6/c1-14-9-10-20(21(11-14)29(34)35)26-27-22-18-8-3-2-5-15(18)12-19(23(22)30)24(31)25-16-6-4-7-17(13-16)28(32)33/h2-13,30H,1H3,(H,25,31) |

InChI Key |

MCSXGCZMEPXKIW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |

Other CAS No. |

3564-22-5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Deep Red Fluorescent Dyes for Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Deep red fluorescent dyes represent a crucial class of imaging agents for life scientists, offering significant advantages for a wide range of applications, from fundamental cell biology to preclinical drug development. Their emission in the longer wavelength region of the visible spectrum minimizes issues associated with autofluorescence from endogenous biomolecules and reduces light scattering, enabling deeper tissue penetration and higher signal-to-noise ratios in complex biological samples.[1][2][3] This in-depth guide provides a comprehensive overview of the core principles, properties, and applications of this compound fluorescent dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.

Core Principles of this compound Fluorescence

Fluorescent dyes, or fluorophores, function by absorbing photons of light at a specific excitation wavelength, which elevates electrons to a higher energy state.[4][5] As the electrons return to their ground state, they release energy in the form of emitted light at a longer wavelength, a phenomenon known as fluorescence.[4][5] The difference between the peak excitation and peak emission wavelengths is termed the Stokes shift.[5]

This compound fluorescent dyes are characterized by their excitation and emission maxima typically falling within the 600-700 nm range of the electromagnetic spectrum. This spectral region is particularly advantageous for biological imaging for several key reasons:

-

Reduced Autofluorescence: Biological tissues and cells contain endogenous molecules, such as collagen and riboflavin, that naturally fluoresce, primarily in the blue to green spectral regions.[3] By shifting detection to the this compound range, the interference from this background "noise" is significantly diminished, leading to clearer images and more sensitive detection.[3]

-

Deeper Tissue Penetration: Shorter wavelength light is more prone to scattering by cellular components and tissues.[2][6] The longer wavelengths of this compound light scatter less, allowing for imaging deeper into tissues and 3D cell cultures like spheroids and organoids.[3]

-

Minimized Phototoxicity: The lower energy of this compound light reduces the risk of phototoxicity and photodamage to living specimens, making these dyes ideal for long-term live-cell imaging studies.[1]

Properties of Common this compound Fluorescent Dyes

A variety of this compound fluorescent dyes are commercially available, each with unique spectral properties, quantum yields, and intended applications. The selection of an appropriate dye depends on the specific experimental requirements, such as the target molecule or organelle, the imaging modality, and the need for multiplexing with other fluorophores.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target/Application |

| Celltrack this compound | 630 | 650 | Not specified | Cell tracing and multi-generation tracking[7] |

| SYTO™ this compound | 652 | 669 | Not specified | Nucleic acid stain for live, dead, or fixed cells[8] |

| LysoTracker™ this compound | Not specified | Not specified | Not specified | Labeling and tracking acidic organelles in live cells[9] |

| CellTracker™ this compound | 630 | 650 | Not specified | Monitoring cell movement and location[10] |

| MitoTracker™ this compound FM | 641 | 662 | Not specified | Labeling mitochondria in proliferating and non-proliferating cells[11][12] |

| Cy5 (Cyanine 5) | ~649 | ~670 | ~0.28 | DNA sequencing, protein labeling, immunofluorescence[4] |

| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Multicolor fluorescence imaging, immunofluorescence[4][13] |

| Texas Red | ~595 | ~615 | Not specified | Antibody and protein labeling, immunofluorescence[14][15] |

Note: Quantum yield can be influenced by the local environment. The values presented are for comparative purposes.

Key Applications in Research and Drug Development

The favorable properties of this compound fluorescent dyes make them invaluable tools across various research disciplines.

Cellular and Organelle Staining

-

Nuclear Staining: Dyes like SYTO™ this compound are cell-permeable and specifically stain the nuclei of both live and fixed cells, making them excellent counterstains in immunocytochemistry and immunohistochemistry.[8]

-

Mitochondrial and Lysosomal Tracking: Probes such as MitoTracker™ this compound and LysoTracker™ this compound selectively accumulate in mitochondria and acidic organelles, respectively, allowing for the visualization and tracking of these dynamic structures in living cells.[9][11]

-

Cellular Tracking: Dyes like Celltrack this compound are designed for long-term cell tracing and tracking of cell movement over multiple generations.[7]

Immunofluorescence and Protein Labeling

This compound dyes such as Cy5, Alexa Fluor 647, and Texas Red are widely used to label antibodies and other proteins for immunofluorescence applications.[4][14][15] This enables the specific detection and localization of target proteins within cells and tissues with high sensitivity and clarity.

In Vivo Imaging

The ability of this compound and near-infrared light to penetrate tissues more effectively makes these dyes suitable for in vivo imaging studies in animal models.[1][2] This is particularly relevant in drug development for monitoring disease progression, assessing drug delivery, and evaluating therapeutic efficacy.

Experimental Protocols

Detailed and validated protocols are essential for successful and reproducible fluorescence imaging experiments. Below are representative protocols for common applications of this compound fluorescent dyes.

Protocol 1: Live-Cell Nuclear Staining with SYTO™ this compound

Materials:

-

SYTO™ this compound Nucleic Acid Stain

-

DMSO

-

Live cell compatible buffer or growth medium (e.g., HBSS)

-

Live cells cultured on a suitable imaging dish or plate

Procedure:

-

Prepare Stock Solution: Dissolve the SYTO™ this compound stain in DMSO to create a 2 mM stock solution.

-

Prepare Working Solution: Dilute the stock solution 2000-fold in a live cell compatible buffer or growth medium to a final working concentration of 1 µM.

-

Staining: Add the 1X SYTO™ Working Solution to the cells and incubate for 30 minutes at 37°C. For 3D cell cultures, the incubation time can be extended to 1-2 hours.

-

Washing (Optional): To reduce background fluorescence, wash the cells twice with a live cell imaging solution.

-

Imaging: Image the cells using a fluorescence microscope equipped with a Cy5/deep red filter set or a 647 nm laser. For optimal results, image live cells within 1-2 hours of staining.[8]

Protocol 2: Immunofluorescence Staining of Cultured Cells

Materials:

-

Primary antibody specific to the target protein

-

This compound fluorescent dye-conjugated secondary antibody (e.g., Alexa Fluor 647 donkey anti-mouse)

-

Formaldehyde (B43269) solution (2-4%) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

-

PBS

-

Cultured cells on coverslips

Procedure:

-

Cell Fixation: Fix the cells with 2-4% formaldehyde solution for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound fluorescent dye-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and image with a fluorescence microscope using the appropriate filter set for the this compound dye.

Visualizing Experimental Workflows

Diagrammatic representations of experimental workflows can aid in understanding and executing complex procedures.

Caption: Workflow for labeling an antibody with a this compound fluorescent dye.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemists create red fluorescent dyes that may enable clearer biomedical imaging | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 3. Far-Red and Near Infrared Dyes [jacksonimmuno.com]

- 4. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]

- 5. Fluorescent Dyes: Principles, Types, and Applications - Ranbar Pigment [ranbarr.com]

- 6. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. LysoTracker™ this compound 5 x 50 μL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. stemcell.com [stemcell.com]

- 12. Spectrum [MitoTracker this compound FM] | AAT Bioquest [aatbio.com]

- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - IE [thermofisher.com]

- 15. labinsights.nl [labinsights.nl]

Deep Red Excitation and Emission Spectra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles of deep-red fluorescent dyes, focusing on their excitation and emission spectra. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques. This document offers a compilation of key spectral data, detailed experimental protocols for spectral measurement, and visualizations of relevant workflows to facilitate experimental design and data interpretation.

Data Presentation: Spectral Properties of Common Deep-Red Fluorophores

The selection of an appropriate fluorophore is critical for the success of fluorescence-based experiments. The following table summarizes the key spectral characteristics of several commonly used deep-red fluorescent dyes to aid in this selection process.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| Alexa Fluor 647 | 650[1][2] | 665 - 671[1][2] |

| Cy5 | 649 - 651[3][4][5] | 667 - 670[3][4][5] |

| Cy5.5 | 678[6] | 695[6] |

| DyLight 650 | 652[7][8][9] | 672 - 673[8][9][10] |

| IRDye 680RD | 680[11][12][13] | 694[11][12][13] |

Experimental Protocols

Accurate determination of excitation and emission spectra is fundamental for the characterization and application of fluorescent dyes.

Protocol 1: Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of a deep-red fluorescent dye using a spectrofluorometer.

1. Instrumentation and Setup:

-

A spectrofluorometer equipped with a high-energy light source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is required.

-

Ensure the instrument is calibrated according to the manufacturer's guidelines.

2. Sample Preparation:

-

Prepare a dilute solution of the fluorescent dye in a suitable solvent (e.g., PBS, ethanol). The concentration should be optimized to ensure the absorbance at the excitation maximum is typically below 0.1 to avoid inner filter effects.

-

Prepare a "blank" sample containing only the solvent.

3. Measurement of Emission Spectrum:

-

Place the blank sample in the spectrofluorometer.

-

Set the excitation monochromator to the known excitation maximum of the dye.

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission peak, measuring the fluorescence intensity at each wavelength. This will generate the emission spectrum of the blank.

-

Replace the blank with the sample cuvette.

-

Keeping the excitation wavelength constant, scan the emission monochromator over the same range to obtain the emission spectrum of the sample.

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

4. Measurement of Excitation Spectrum:

-

Place the blank sample in the spectrofluorometer.

-

Set the emission monochromator to the known emission maximum of the dye.

-

Scan the excitation monochromator across a wavelength range that encompasses the expected excitation peak, measuring the fluorescence intensity at each wavelength. This will generate the excitation spectrum of the blank.

-

Replace the blank with the sample cuvette.

-

Keeping the emission wavelength constant, scan the excitation monochromator over the same range to obtain the excitation spectrum of the sample.

-

Subtract the blank spectrum from the sample spectrum.

5. Data Analysis:

-

The wavelength at which the highest fluorescence intensity is recorded in the emission spectrum is the emission maximum (λem).

-

The wavelength at which the highest fluorescence intensity is recorded in the excitation spectrum is the excitation maximum (λex).

Protocol 2: Antibody Internalization Assay using a pH-Sensitive Deep-Red Dye

This protocol describes a common application of deep-red fluorescent dyes in studying the internalization of antibodies, a critical process in the development of antibody-drug conjugates (ADCs). This example utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.

1. Cell Seeding:

-

Seed target cells expressing the antigen of interest in a 96-well plate at a density that will result in 40-50% confluency at the time of the assay.

-

Allow cells to adhere for 2-24 hours, depending on the cell type.

2. Antibody Labeling:

-

Label the antibody of interest with a pH-sensitive deep-red fluorescent dye according to the manufacturer's instructions. A common method involves using an amine-reactive dye that conjugates to the antibody.

-

Alternatively, a pre-labeled secondary antibody or a Fab fragment conjugated to the dye can be used.

3. Incubation and Image Acquisition:

-

Add the fluorescently labeled antibody to the cells at a predetermined concentration.

-

Include appropriate controls, such as an isotype control antibody labeled with the same dye and untreated cells.

-

Place the plate in a live-cell imaging system equipped with the appropriate filters for the deep-red dye.

-

Acquire images at regular intervals (e.g., every 15-30 minutes) for a period of 24-48 hours to monitor the increase in fluorescence signal as the antibody is internalized.

4. Data Analysis:

-

Quantify the fluorescence intensity within the cells over time using image analysis software.

-

An increase in fluorescence indicates the internalization of the antibody into acidic compartments.

-

Compare the rate and extent of internalization between different test antibodies.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]

- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. DC Marker/DyLight 650 FluoroFinder [app.fluorofinder.com]

- 8. AAT Bioquest: The Spectra of DyLight® Fluorescent Dyes [aatbioquest.blogspot.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Spectrum [DyLight 650] | AAT Bioquest [aatbio.com]

- 11. IRDye® 680RD, Maleimide Supplier | CAS 1373919-90-4 | Tocris Bioscience [tocris.com]

- 12. IgG/IRDye 680RD FluoroFinder [app.fluorofinder.com]

- 13. app.fluorofinder.com [app.fluorofinder.com]

An In-Depth Technical Guide to the Core Mechanism of Action of DEEP RED Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of action for a variety of DEEP RED fluorescent dyes. The information is tailored for researchers, scientists, and drug development professionals who utilize these powerful tools for cellular imaging and analysis. This document details the distinct modes of action for different classes of this compound dyes, presents quantitative data in a structured format, provides detailed experimental protocols for key applications, and includes visual diagrams to illustrate complex pathways and workflows.

Classification and Core Mechanisms of this compound Dyes

This compound dyes are a broad category of fluorescent probes characterized by their emission in the deep-red to far-red region of the electromagnetic spectrum (typically above 650 nm). This spectral property is highly advantageous for biological imaging as it minimizes autofluorescence from cellular components, reduces phototoxicity, and allows for deeper tissue penetration. The mechanism of action varies significantly depending on the specific dye and its intended target.

Nucleic Acid Stains

These dyes exhibit fluorescence upon binding to nucleic acids, primarily DNA. They are essential for nuclear counterstaining, cell cycle analysis, and identifying cell populations in microscopy and flow cytometry.

Mechanism of Action: this compound nucleic acid stains are cell-permeable or impermeable compounds that have a low intrinsic fluorescence in solution. Upon entering the cell (for permeable dyes) or when the cell membrane is compromised (for impermeable dyes), they intercalate into the minor groove of the double-stranded DNA (dsDNA). This binding event induces a conformational change in the dye molecule, leading to a significant increase in its fluorescence quantum yield. The intensity of the fluorescence signal is directly proportional to the amount of DNA present.

-

SYTO™ this compound Nucleic Acid Stain: A cell-permeable dye that stains the nuclei of both live and fixed cells. It shows a significantly stronger fluorescence response to dsDNA compared to RNA.[1]

-

SYTOX™ this compound Nucleic Acid Stain: A high-affinity nucleic acid stain that is cell-impermeable, making it a useful marker for dead or fixed cells where the plasma membrane is compromised.[2]

-

HCS NuclearMask™ this compound Stain: This dye is used for cell demarcation in high-content screening (HCS) and can be used on both live and fixed cells.[3]

Protein-Binding Dyes for Cell Tracking

These dyes are designed for long-term cell tracking and proliferation studies. They covalently bind to intracellular proteins, ensuring the fluorescent label is well-retained through cell divisions.

Mechanism of Action: Cell tracking dyes like CellTrace™ Far Red and CellTracker™ this compound are typically amine-reactive succinimidyl esters or thiol-reactive chloromethyl analogs.[4][5] These dyes readily cross the plasma membrane and react with free amines or thiols on intracellular proteins, forming stable covalent bonds. This indiscriminate labeling results in a bright, uniform fluorescence throughout the cytoplasm. As cells divide, the dye is distributed equally between daughter cells, allowing for the tracking of cell proliferation by observing the sequential halving of fluorescence intensity.

-

CellTrace™ Far Red: Ideal for cellular proliferation studies using flow cytometry, allowing for the measurement of up to eight generations of proliferating cells.[4][5]

-

CellTracker™ this compound: Excellent for studying cell movement, location, and morphology in live-cell imaging due to its high retention and bright fluorescence.[4][5]

Organelle-Specific Probes

This class of dyes is engineered to accumulate in specific organelles, enabling the visualization of their structure and function.

Mechanism of Action: The mechanism for organelle targeting varies. For instance, some mitochondrial dyes are hydrophobic cations that accumulate in the mitochondria due to the negative mitochondrial membrane potential.[6] Lysosomal probes can be weak bases that become protonated and trapped in the acidic environment of the lysosome. For example, HMSiR680-Me is a far-red small molecule that fluoresces only under acidic conditions, leading to selective labeling of acidic organelles like lysosomes.[7]

-

Mitochondrial Tracking Dye, this compound: A hydrophobic dye that accumulates in mitochondria, partially dependent on the mitochondrial membrane potential. It contains a thiol-reactive chloromethyl group for retention after fixation.[6]

-

HMSiR680-Me: A pH-sensitive dye that becomes fluorescent in the acidic lumen of lysosomes, allowing for their visualization in live cells.[7]

Viscosity-Sensitive Probes

These "turn-on" fluorescent probes are designed to detect changes in the viscosity of their microenvironment.

Mechanism of Action: Viscosity-sensitive dyes often operate via a mechanism involving twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can freely rotate around a central bond after photoexcitation, leading to a non-radiative decay pathway and quenched fluorescence. In a high-viscosity environment, this intramolecular rotation is hindered, forcing the molecule to return to the ground state via radiative decay, thus "turning on" its fluorescence.[8] These probes are valuable for studying changes in intracellular viscosity, which can be indicative of various cellular processes and disease states.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound dyes.

Table 1: Spectral Properties of this compound Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Target |

| SYTO™ this compound Nucleic Acid Stain | 652 | 669 | dsDNA |

| SYTOX™ this compound Nucleic Acid Stain | ~660 | ~680 | Nucleic Acids |

| HCS NuclearMask™ this compound Stain | 638 | 686 | DNA |

| CellTrace™ Far Red | 633 | 660 | Intracellular Proteins |

| CellTracker™ this compound | ~650 | ~670 | Intracellular Proteins |

| Mitochondrial Tracking Dye, this compound | ~640 | ~660 | Mitochondria |

| HMSiR680-Me | ~680 | ~700 | Acidic Organelles |

| ACI (Viscosity Probe) | 566 | 634 | Viscous Environments |

Table 2: Application-Specific Concentrations

| Dye Name | Application | Working Concentration |

| SYTO™ this compound Nucleic Acid Stain | Live/Fixed Cell Nuclear Staining | 1 µM |

| SYTOX™ this compound Nucleic Acid Stain | Dead/Fixed Cell Staining | 0.5 µM |

| HCS NuclearMask™ this compound Stain | Live/Fixed Cell Nuclear Demarcation | 1X (from 250X stock) |

| CellTrace™ Far Red | Flow Cytometry (Proliferation) | 5 µM |

| CellTracker™ this compound | Live Cell Imaging (Tracking) | 0.316 - 3.16 µM |

| Mitochondrial Tracking Dye, this compound | Mitochondrial Labeling | Not specified |

| HMSiR680-Me | Lysosomal Imaging | Not specified |

Experimental Protocols

Live Cell Nuclear Staining with SYTO™ this compound

Materials:

-

SYTO™ this compound Nucleic Acid Stain

-

Anhydrous DMSO

-

Live cell compatible buffer or growth medium (e.g., HBSS)

-

Probenecid (optional)

-

Live Cell Imaging Solution (optional wash buffer)

Protocol:

-

Prepare Stock Solutions:

-

Prepare Working Solution:

-

Dilute the SYTO™ this compound stock solution 2000-fold in live cell compatible buffer or growth medium to a final working concentration of 1 µM.[1]

-

(Optional) For cell lines that actively transport the dye out, add Probenecid from the 100X stock to the working solution for a final 1X concentration.[1]

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the 1X SYTO™ Working Solution to the cells.

-

Incubate for 30 minutes at 37°C, protected from light. For 3D cell cultures, the incubation time can be extended to 1-2 hours.[1]

-

-

Washing (Optional):

-

To reduce background fluorescence, wash the cells twice with a Live Cell Imaging Solution or HBSS.[1]

-

-

Imaging:

-

Image the cells using a fluorescence microscope or other fluorescence-detecting instrument equipped with a Cy5/deep red filter set or a 647 nm laser.[1]

-

Fixed Cell Nuclear Staining with SYTOX™ this compound

Materials:

-

SYTOX™ this compound Nucleic Acid Stain

-

Phosphate-buffered saline (PBS)

-

4% Formaldehyde (B43269) solution

-

Permeabilization and blocking buffers (if performing immunofluorescence)

Protocol:

-

Cell Preparation and Fixation:

-

(Optional) Immunofluorescence Staining:

-

If performing immunofluorescence, permeabilize, block, and incubate with primary and secondary antibodies according to standard protocols.[2]

-

-

Prepare Staining Solution:

-

Dilute the SYTOX™ this compound stock solution 2000-fold in PBS to a final working concentration of 0.5 µM.[2]

-

-

Nuclear Staining:

-

Add the 1X SYTOX™ staining solution to the fixed cells.

-

Incubate for 30 minutes at room temperature, protected from light.[2]

-

-

Washing (Optional):

-

Wash the cells if high background is observed.[2]

-

-

Mounting and Imaging:

-

Mount the coverslips using a suitable mounting medium.

-

Image the cells using a fluorescence microscope with a Cy5/deep red filter set.[2]

-

Cell Proliferation Assay using CellTrace™ Far Red

Materials:

-

CellTrace™ Far Red

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

Protocol:

-

Prepare Cell Suspension:

-

Prepare a single-cell suspension of the cells to be labeled in PBS at a concentration of 1 x 10^7 cells/mL.

-

-

Prepare Staining Solution:

-

Prepare a 5 µM working solution of CellTrace™ Far Red in anhydrous DMSO.[4]

-

-

Cell Labeling:

-

Add the CellTrace™ Far Red staining solution to the cell suspension.

-

Incubate for 20 minutes at 37°C, protected from light. Occasionally swirl the tube to ensure uniform labeling.[4]

-

-

Quench Staining Reaction:

-

Add at least 5 volumes of complete culture medium to the labeled cells to adsorb any unbound dye.[4]

-

Incubate for 5 minutes.

-

-

Washing:

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells with fresh culture medium.

-

-

Cell Culture and Analysis:

-

Resuspend the cells in complete culture medium and plate for the desired culture period.

-

At various time points, harvest the cells and analyze by flow cytometry using a 633 nm excitation laser and an appropriate emission filter (e.g., 660/20 nm). Each peak of decreasing fluorescence intensity represents a successive cell generation.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of this compound Nucleic Acid Stains.

Caption: Mechanism of this compound Cell Tracking Dyes.

Caption: "Turn-on" Mechanism of a Viscosity-Sensitive this compound Probe.

Experimental Workflows

Caption: Workflow for Live Cell Nuclear Staining.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. HCS NuclearMask this compound Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. web-api.polscientific.com [web-api.polscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. stemcell.com [stemcell.com]

- 7. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A deep-red emission fluorescent probe with long wavelength absorption for viscosity detection and live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of DEEP RED Technology in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core applications of "DEEP RED" fluorescent probes in modern cell biology. These far-red and near-infrared dyes have become indispensable tools for researchers, offering significant advantages for live-cell imaging, tracking, and the quantitative analysis of cellular processes. Their longer excitation and emission wavelengths lead to deeper tissue penetration, reduced phototoxicity, and minimal spectral overlap with other common fluorophores, making them ideal for complex, multi-color experiments and in vivo studies.

Core Principles of this compound Fluorescent Probes

"this compound" is a descriptor for a class of fluorescent dyes characterized by their excitation and emission spectra in the far-red to near-infrared range (typically >630 nm). This spectral characteristic is a key advantage in biological imaging. Shorter wavelength light (e.g., blue and green) is more prone to scattering by cellular components and can be absorbed by endogenous molecules, leading to background autofluorescence. Far-red light, however, can penetrate deeper into tissues with less scattering and is less likely to excite endogenous fluorophores, resulting in a higher signal-to-noise ratio.[1]

The core utility of these probes lies in their ability to be conjugated to molecules that target specific cellular components or to react with intracellular molecules, thereby providing a fluorescent label for visualization and analysis. The specific applications are determined by the reactive group or targeting moiety of the dye.

Key Applications and Associated Probes

The versatility of this compound probes is demonstrated by the variety of commercially available reagents, each designed for a specific application. This guide will focus on four major classes of applications, exemplified by popular this compound probes.

Long-Term Cell Tracking and Proliferation

Probe Example: CellTracker™ this compound

Long-term tracking of cell populations is crucial for studying cell migration, differentiation, and proliferation. CellTracker™ this compound is a valuable tool for these applications due to its stable, non-toxic, and well-retained fluorescent signal.[1]

Mechanism of Action: CellTracker™ this compound is a cell-permeant probe that contains a succinimidyl ester reactive group. This group covalently reacts with amine groups on intracellular proteins, rendering the dye membrane-impermeant and ensuring it is retained within the cell for extended periods, even through several cell divisions.[2] The dye is passed to daughter cells, but not to adjacent cells in a population.

dot

Caption: Mechanism of CellTracker™ this compound for cell tracking.

Detection of Oxidative Stress

Probe Example: CellROX® this compound

Reactive oxygen species (ROS) are key signaling molecules but can also cause cellular damage when present in excess, a state known as oxidative stress. CellROX® this compound is a fluorogenic probe used to detect and quantify ROS in live cells.

Mechanism of Action: In its reduced state, CellROX® this compound is cell-permeant and non-fluorescent. Upon oxidation by ROS, the probe becomes brightly fluorescent. This "turn-on" mechanism provides a direct measure of ROS levels with a high signal-to-noise ratio.[3]

dot

Caption: Mechanism of CellROX® this compound for ROS detection.

Nuclear Staining and Demarcation

Probe Example: HCS NuclearMask™ this compound Stain

Identifying the nucleus is a fundamental step in many cell-based assays, particularly in high-content screening (HCS). HCS NuclearMask™ this compound provides a specific and robust stain for the nucleus in both live and fixed cells.

Mechanism of Action: HCS NuclearMask™ this compound is a cell-permeant dye that has a high affinity for DNA. Upon binding to DNA in the nucleus, its fluorescence is significantly enhanced, allowing for clear visualization and demarcation of the nucleus. The stain is retained after fixation and permeabilization, making it compatible with immunocytochemistry protocols.

Mitochondrial Staining and Tracking

Probe Example: MitoTracker™ this compound FM

Mitochondria are dynamic organelles central to cellular metabolism and signaling. MitoTracker™ this compound FM is used to label and track mitochondria in live cells.

Mechanism of Action: MitoTracker™ this compound FM is a cell-permeant dye that contains a mildly thiol-reactive chloromethyl group. The dye passively diffuses across the plasma membrane and accumulates in the mitochondria due to the mitochondrial membrane potential. Once inside the mitochondria, the chloromethyl group reacts with free thiol groups on proteins, covalently attaching the dye to the mitochondrial matrix. This ensures the dye is well-retained, even after cell death and fixation.

dot

References

The Advent of DEEP RED Fluorophores: A Technical Guide to Advanced Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

The pursuit of understanding dynamic cellular processes in their native state has driven significant advancements in live-cell imaging. A pivotal development in this field is the increasing adoption of deep red and far-red fluorescence microscopy. This in-depth technical guide explores the core principles, advantages, and practical applications of utilizing this compound fluorophores for live-cell imaging. By shifting to longer excitation and emission wavelengths, researchers can significantly mitigate the challenges of phototoxicity and cellular autofluorescence, enabling longer, more detailed, and physiologically relevant observations. This guide provides quantitative data on key fluorophores, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this compound live-cell imaging.

Core Principles: The Rationale for Moving to the Red Spectrum

The fundamental advantage of employing this compound and far-red light for live-cell imaging lies in its gentler interaction with biological specimens.[1] Shorter wavelengths, such as blue or near-UV light, carry higher energy, which can be damaging to living cells.[1] This phototoxicity can manifest as altered cellular morphology, impaired function, and even cell death, thereby compromising the integrity of experimental data.[2] In contrast, red and far-red light is less energetic, leading to a significant reduction in phototoxic effects and allowing for extended time-lapse imaging of sensitive biological processes.

Furthermore, a common obstacle in fluorescence microscopy is the intrinsic autofluorescence of cells and culture media, which is most prominent in the green region of the spectrum.[3] By utilizing fluorophores that are excited by and emit light in the this compound to near-infrared range (typically above 600 nm), it is possible to largely circumvent this background noise. This results in a superior signal-to-noise ratio and enhanced image contrast, which is particularly beneficial when imaging thick samples where light scattering is more pronounced.[1]

Data Presentation: A Comparative Analysis of this compound Fluorophores

The selection of an appropriate fluorophore is critical for the success of any live-cell imaging experiment. The following tables summarize the key photophysical properties of a selection of commonly used this compound fluorescent proteins and synthetic dyes to facilitate an informed choice. Brightness is a product of the molar extinction coefficient and the quantum yield, providing a practical measure of the fluorophore's performance.

Table 1: Photophysical Properties of Selected this compound Fluorescent Proteins

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Brightness (Φ x EC) |

| mCherry | 587 | 610 | 0.22 | 72,000 | 15,840 |

| mKate2 | 588 | 633 | 0.33 | 45,000 | 14,850 |

| TagRFP-T | 555 | 584 | 0.47 | 100,000 | 47,000 |

| mRuby2 | 559 | 600 | 0.36 | 113,000 | 40,680 |

| Katushka (TurboFP635) | 588 | 635 | 0.34 | 65,000 | 22,100 |

Data compiled from various sources.[4][5][6]

Table 2: Photophysical Properties of Selected this compound Synthetic Dyes

| Synthetic Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Target/Application |

| CellTracker™ this compound | 630 | 650 | N/A | N/A | Long-term cell tracking |

| MitoTracker® this compound FM | 644 | 665 | N/A | N/A | Active mitochondria |

| SiR-DNA | 652 | 674 | 0.40 | 100,000 | Live-cell DNA staining |

| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | Immunofluorescence, conjugation |

| Cy5 | 649 | 670 | 0.28 | 250,000 | Immunofluorescence, nucleic acid labeling |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful scientific inquiry. Below are methodologies for staining live cells with two widely used this compound probes.

Protocol 1: Live-Cell Staining with CellTracker™ this compound

This protocol is designed for the long-term tracking of live cells. The dye is well-retained and passed on to daughter cells.

Materials:

-

CellTracker™ this compound dye

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Cells in suspension or adherent cells on coverslips

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Cell Staining (Adherent Cells):

-

Remove the culture medium from the cells.

-

Gently add the pre-warmed CellTracker™ working solution to cover the cells.[6][7]

-

Incubate for 15-45 minutes at 37°C in a CO₂ incubator.[6][7]

-

Remove the staining solution and wash the cells once with fresh, pre-warmed serum-free medium.

-

Replace with complete culture medium and incubate for at least 30 minutes before imaging.

-

-

Cell Staining (Suspension Cells):

-

Centrifuge the cells to pellet them and aspirate the supernatant.

-

Resuspend the cell pellet gently in the pre-warmed CellTracker™ working solution.[6][7]

-

Incubate for 15-45 minutes at 37°C with occasional gentle mixing.[6][7]

-

Centrifuge the cells, remove the staining solution, and resuspend in fresh, pre-warmed complete culture medium.

-

Incubate for at least 30 minutes before imaging.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 or this compound fluorescence (Excitation/Emission: ~630/650 nm).

-

Protocol 2: Staining of Active Mitochondria with MitoTracker® this compound FM

This protocol is for labeling active mitochondria in live cells. The accumulation of this dye is dependent on the mitochondrial membrane potential.

Materials:

-

MitoTracker® this compound FM dye

-

High-quality, anhydrous DMSO

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or in a suitable imaging dish

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Dilute the 1 mM stock solution to a final working concentration of 20-200 nM in pre-warmed (37°C) serum-free cell culture medium or PBS.[8] The optimal concentration may vary depending on the cell type.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed MitoTracker® working solution to the cells.

-

Incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[8][9]

-

Remove the staining solution and wash the cells twice with pre-warmed medium or PBS.[8]

-

Replace with fresh, pre-warmed complete culture medium for imaging.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope with filter sets appropriate for this compound fluorescence (Excitation/Emission: ~644/665 nm).[8]

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in this compound live-cell imaging.

Caption: Apoptosis signaling pathways with a this compound probe application.

Caption: A generalized workflow for this compound live-cell imaging.

Conclusion

The transition to this compound and far-red fluorescence for live-cell imaging represents a significant methodological advancement, offering a means to conduct longer and more physiologically relevant studies with minimized perturbation to the cells. By understanding the core principles of reduced phototoxicity and autofluorescence, carefully selecting fluorophores based on their quantitative properties, and adhering to optimized experimental protocols, researchers can unlock new insights into the intricate and dynamic world of the living cell. The continued development of novel this compound probes and advanced imaging systems promises to further expand the capabilities of this powerful technique, pushing the boundaries of what can be observed and understood in cell biology and drug discovery.

References

- 1. This compound fluorescent proteins – The Live Cell Imaging facility [microscopykarolinska.se]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. Local Electric Field Controls Fluorescence Quantum Yield of Red and Far-Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Core of Deep-Red Fluorophores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical structures of prevalent deep-red fluorophores. This document is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based methodologies. It delves into the structural basis of their photophysical properties, provides detailed experimental protocols for their synthesis and characterization, and presents quantitative data in a comparative format.

Core Chemical Structures of Major Deep-Red Fluorophore Families

Deep-red fluorophores, emitting in the 600-700 nm spectral region, are crucial for in vivo imaging and multiplexing applications due to reduced autofluorescence and deeper tissue penetration. The fluorescence of these molecules originates from their unique chemical structures, which are broadly categorized into cyanine (B1664457) dyes, rhodamine derivatives, and fluorescent proteins.

Cyanine Dyes: Cy5 and Cy7

Cyanine dyes are synthetic fluorophores characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths. For deep-red emission, longer polymethine chains are required.

-

Cy5 (Cyanine-5) : Cy5 contains a pentamethine chain, positioning its fluorescence emission in the deep-red region of the spectrum. Its structure is based on the indolenine heterocycle. The core structure allows for various substitutions to enhance properties like water solubility and reactivity for bioconjugation.

-

Cy7 (Cyanine-7) : To achieve even longer emission wavelengths in the near-infrared (NIR) spectrum, the polymethine chain is extended to a heptamethine chain, as seen in Cy7. This further red-shifts the fluorescence, making it suitable for deep-tissue imaging.

Rhodamine Derivatives: Texas Red

Texas Red is a bright, red-emitting fluorophore derived from the rhodamine scaffold. Its chemical name is sulforhodamine 101 acid chloride. The core structure is a xanthene ring system with amino groups that can be derivatized. The sulfonyl chloride group provides a reactive site for conjugation to biomolecules. The sulfo- groups enhance water solubility.

Fluorescent Proteins: DsRed and mCherry Chromophores

The red fluorescence in proteins like DsRed and its monomeric derivative mCherry originates from a chromophore formed autocatalytically from a specific tripeptide sequence within the protein backbone, shielded by a β-barrel structure.[1]

-

DsRed Chromophore : The chromophore of DsRed is formed from the Gln66-Tyr67-Gly68 tripeptide.[2] A key feature is the extension of the conjugated π-system through the formation of an acylimine bond, which is responsible for the red-shifted fluorescence compared to the green fluorescent protein (GFP).[2]

-

mCherry Chromophore : mCherry, an engineered monomeric red fluorescent protein, also possesses a chromophore derived from a modified tripeptide (Met66-Tyr67-Gly68).[3][4] Its structure is similar to the DsRed chromophore, with the extended π-electron system being the basis for its red fluorescence.[1]

Comparative Photophysical Properties

The selection of a deep-red fluorophore is often dictated by its specific photophysical properties. The following table summarizes key quantitative data for the discussed fluorophores, facilitating a direct comparison.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |

| Cy7 | ~743 | ~767 | ~250,000 | ~0.28 |

| Texas Red | 589 | 615 | ~85,000 | ~0.93[5] |

| DsRed | 558 | 583 | ~75,000 | ~0.70[3] |

| mCherry | 587 | 610 | ~72,000 | ~0.22[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of deep-red fluorophores.

Synthesis of a Symmetric Pentamethine Cyanine Dye (Cy5-like)

This protocol describes a general procedure for the synthesis of a symmetric pentamethine cyanine dye.

Materials:

-

Indolenine precursor (e.g., 2,3,3-trimethylindolenine)

-

Malonaldehyde bis(phenylimine) dihydrochloride (B599025)

-

Acetic anhydride (B1165640)

-

Pyridine

-

Sodium acetate (B1210297)

-

Diethyl ether

Procedure:

-

Quaternization of Indolenine:

-

Dissolve the indolenine precursor in a suitable solvent (e.g., acetonitrile).

-

Add an alkylating agent (e.g., methyl iodide or ethyl iodide) in slight excess.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated quaternary salt by filtration. Wash with cold diethyl ether and dry under vacuum.

-

-

Condensation Reaction:

-

In a round-bottom flask, dissolve the quaternized indolenium salt and malonaldehyde bis(phenylimine) dihydrochloride in a mixture of acetic anhydride and pyridine.

-

Add sodium acetate as a catalyst.

-

Heat the reaction mixture at 100-120 °C for 1-2 hours, monitoring the reaction progress by TLC or UV-Vis spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

-

Purification:

-

Pour the reaction mixture into a large volume of diethyl ether to precipitate the crude dye.

-

Collect the precipitate by filtration and wash thoroughly with diethyl ether.

-

Recrystallize the crude product from ethanol to obtain the purified cyanine dye.

-

Characterize the final product using ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

-

Chromophore Maturation Pathway in DsRed

The formation of the red chromophore in DsRed is a multi-step intracellular process. Understanding this pathway is crucial for the development of new fluorescent proteins with improved properties. The process involves cyclization, oxidation, and dehydration steps.[6][7]

Measurement of Fluorescence Quantum Yield (Absolute Method)

The fluorescence quantum yield (Φ) is a critical parameter for characterizing a fluorophore's efficiency. The absolute method using an integrating sphere provides a direct measurement.

Materials and Equipment:

-

Spectrofluorometer equipped with an integrating sphere

-

Cuvettes (quartz)

-

Solvent (spectroscopic grade)

-

Fluorophore solution of known absorbance

Procedure:

-

Instrument Setup:

-

Install the integrating sphere accessory in the spectrofluorometer.

-

Allow the light source to warm up and stabilize according to the manufacturer's instructions.

-

-

Blank Measurement (Solvent):

-

Fill a cuvette with the pure solvent used to dissolve the fluorophore.

-

Place the cuvette in the sample holder within the integrating sphere.

-

Measure the scattering spectrum of the solvent at the excitation wavelength of the fluorophore. This provides the intensity of the excitation light (I_solvent).

-

-

Sample Measurement:

-

Prepare a dilute solution of the fluorophore in the same solvent. The absorbance at the excitation wavelength should ideally be between 0.05 and 0.1 to minimize inner filter effects.

-

Place the sample cuvette in the integrating sphere.

-

Measure the emission spectrum of the sample over a range that includes both the scattered excitation light and the full fluorescence emission.

-

Integrate the area of the scattered excitation peak (I_sample) and the area of the fluorescence emission peak (A_emission).

-

-

Calculation:

-

The number of absorbed photons is proportional to the difference in the scattered light intensity between the solvent and the sample (I_solvent - I_sample).

-

The number of emitted photons is proportional to the integrated fluorescence intensity (A_emission).

-

The fluorescence quantum yield (Φ) is calculated using the following formula: Φ = A_emission / (I_solvent - I_sample)

Note: Corrections for the wavelength-dependent sensitivity of the detector and the integrating sphere are necessary for accurate measurements and are typically handled by the instrument's software.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Chromophore formation in DsRed occurs by a branched pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Understanding DEEP RED Photostability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The utilization of deep red and far-red fluorescent probes has revolutionized biological imaging and drug development, enabling deeper tissue penetration and minimizing autofluorescence. However, the inherent photolability of these fluorophores presents a significant challenge, impacting the quality and quantitative accuracy of fluorescence-based assays. This guide provides a comprehensive overview of the core principles governing the photostability of this compound fluorescent dyes, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and experimental pathways.

Core Concepts in Photostability

Photobleaching, or the irreversible loss of fluorescence, is a critical limiting factor in fluorescence microscopy and other applications requiring intense or prolonged light exposure.[1] This phenomenon arises from the photochemical destruction of a fluorophore in its excited state.[2] The photostability of a dye is its intrinsic resistance to this photodegradation. Several key parameters are used to quantify photostability, including the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a fluorophore will be photochemically destroyed per absorbed photon; a lower Φb indicates higher photostability.[3] The half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[3]

Quantitative Comparison of this compound Fluorophores

The selection of a this compound fluorophore for a specific application should be guided by its photophysical properties. The following table summarizes key photostability parameters for a selection of commonly used this compound dyes. It is important to note that direct comparisons of photostability metrics across different studies can be challenging due to variations in experimental conditions.[4]

| Dye/Protein | Dye Class | Photobleaching Quantum Yield (Φb) | Half-life (t1/2) | Key Observations |

| Alexa Fluor 647 | Cyanine (B1664457) | Low | High | Generally considered highly photostable and brighter than Cy5.[2][5] |

| Cy5 | Cyanine | Moderate | Moderate | Prone to more rapid photobleaching compared to Alexa Fluor 647.[2] |

| ATTO 647N | Carbo-pyronine | Very Low | Very High | Exhibits exceptional photostability, often outperforming other dyes in its spectral class.[6] |

| DyLight 650 | Sulfonated Rhodamine | Low | High | A bright and photostable alternative to Cy5. |

| mCherry | Fluorescent Protein | High | Low | Significantly less photostable than synthetic this compound dyes.[7][8] |

| tdTomato | Fluorescent Protein | Moderate | Moderate | More photostable than mCherry but still susceptible to photobleaching.[7] |

Mechanisms of Photobleaching in this compound Dyes

The photodegradation of this compound fluorophores, particularly cyanine dyes, is a complex process primarily initiated by the absorption of light, which elevates the molecule to an excited singlet state (S1). While most molecules relax back to the ground state (S0) via fluorescence, a small fraction can transition to a long-lived triplet state (T1) through intersystem crossing.[9] In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[10][11] These highly reactive species can then attack the fluorophore's chemical structure, leading to irreversible bleaching.[12] For cyanine dyes, this often involves the oxidative cleavage of the polymethine chain.[12][13]

Visualizing the Photobleaching Pathway

The Jablonski diagram provides a framework for understanding the electronic transitions involved in fluorescence and photobleaching.

Caption: A simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

Cyanine Dye Photodegradation Pathway

The interaction with ROS can lead to the breakdown of the cyanine dye structure.

Caption: A simplified schematic of the ROS-mediated photodegradation pathway for cyanine dyes.

Experimental Protocols

Accurate assessment of photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data.

Protocol 1: Measurement of Photobleaching Half-life (t1/2)

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[3]

Materials:

-

Fluorescent dye solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Microscope slides and coverslips.

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and prevent diffusion, you can prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix.

-

Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. It is critical to use the same illumination intensity for all dyes being compared.

-

Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

-

Data Analysis:

-

Open the image series in an image analysis software.

-

Select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[14]

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).[3]

-

Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)

This protocol describes a method to determine the photobleaching quantum yield, a fundamental measure of a fluorophore's photostability.[15]

Materials:

-

Fluorimeter or a fluorescence microscope equipped with a sensitive detector.

-

Stable light source with a known and constant intensity.

-

Quantum yield standard with a known Φb (for relative measurements).

-

Spectrophotometer for absorbance measurements.

-

Optically dilute solutions of the sample and a reference standard.

Procedure:

-

Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard of known quantum yield in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.

-

Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

-

Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

-

Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

-

Data Analysis:

-

The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).[15]

-

The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = kb / (σ * I), where σ is the absorption cross-section and I is the photon flux. For relative measurements, the Φb of the sample can be calculated relative to the standard.

-

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a general method for detecting ROS generation in cells, which is often linked to photobleaching.

Materials:

-

Cell-permeable ROS-sensitive fluorescent probe (e.g., H2DCFDA).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or plate reader.

-

Optional: A known ROS inducer (e.g., hydrogen peroxide) as a positive control.[16]

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Probe Loading: Incubate the cells with the ROS-sensitive probe in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Treatment and/or Illumination: Treat the cells with the compound of interest or expose them to the light source used for fluorescence imaging.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the ROS probe. An increase in fluorescence indicates an increase in ROS levels.

Experimental and Logical Workflows

Visualizing the workflow for photostability experiments can aid in experimental design and execution.

Caption: A generalized experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

References

- 1. Photobleaching - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. blog.addgene.org [blog.addgene.org]

- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 9. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nathan.instras.com [nathan.instras.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

A Technical Guide to Deep-Red Fluorophores: Maximizing Quantum Yield and Brightness for Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize specific molecular events with high fidelity is paramount. Deep-red fluorophores, with their emission spectra in the longer wavelength region (typically >630 nm), offer significant advantages for live-cell and in-vivo imaging. This longer wavelength light experiences less scattering and absorption by endogenous biomolecules, leading to deeper tissue penetration and reduced autofluorescence, thereby enhancing the signal-to-noise ratio. The performance of these fluorophores is critically defined by two key photophysical parameters: fluorescence quantum yield (Φ) and brightness.

This in-depth technical guide provides a comprehensive overview of the quantum yield and brightness of commonly used deep-red fluorophores. It details the rigorous experimental protocols required for their accurate determination and presents quantitative data in a clear, comparative format. Furthermore, this guide illustrates the application of these powerful tools in visualizing complex signaling pathways, offering researchers the knowledge to select and utilize the optimal deep-red probe for their specific experimental needs.

Understanding Quantum Yield and Brightness

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0.

Brightness , a more practical measure of a fluorophore's performance in an imaging experiment, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the probability of a fluorophore absorbing a photon at a specific wavelength. Therefore, a bright fluorophore is one that efficiently absorbs light and effectively converts that absorbed energy into emitted fluorescence.[2][3][4]

Quantitative Comparison of Deep-Red Fluorophores

The selection of a deep-red fluorophore is often a trade-off between various photophysical properties. The following tables provide a comparative summary of the quantum yields and other relevant parameters for several classes of deep-red fluorophores to aid in this selection process.

Table 1: Photophysical Properties of Deep-Red Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ) | Solvent/Conditions |

| Cy5 | ~650 | ~670 | 0.20 - 0.27 | 250,000 | 50,000 - 67,500 | PBS, influenced by conjugation |

| Sulfo-Cy5 | ~649 | ~672 | 0.28 | 250,000 | 70,000 | Aqueous buffer |

| Cy5.5 | 675 | 694 | 0.28 | 250,000 | 70,000 | Aqueous buffer |

| Cy7 | 743-750 | 767-773 | ~0.30 | 250,000 | 75,000 | Aqueous buffer |

| Sulfo-Cy7 | ~750 | ~773 | High | 250,000 | - | Aqueous buffer |

Data compiled from various sources, including[5][6][]. Values can vary with environmental conditions.

Table 2: Photophysical Properties of Deep-Red Rhodamine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ) | Solvent/Conditions |

| Rhodamine 800 | 682 | 700 | 0.25 | 130,000 | 32,500 | Ethanol |

| ATTO 647N | 647 | 669 | 0.65 | 150,000 | 97,500 | Aqueous buffer |

| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | 78,870 | Aqueous buffer (pH 7.2) |

| Texas Red | 595 | 615 | ~0.90 | 85,000 | 76,500 | Aqueous buffer |

Data compiled from various sources, including[8][9][10][11][12].

Table 3: Photophysical Properties of Deep-Red BODIPY Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ) | Solvent/Conditions |

| BODIPY 630/650 | 630 | 650 | 0.93 | 95,000 | 88,350 | Methanol |

| BODIPY 650/665 | 650 | 665 | 0.70 | 100,000 | 70,000 | Methanol |

| BODIPY TR | 589 | 617 | ~1.00 | >80,000 | >80,000 | Methanol |

| π-expanded BODIPY | 610 | 626 | 0.99 | - | - | - |

Data compiled from various sources, including[8][13][14].

Table 4: Photophysical Properties of Deep-Red Fluorescent Proteins

| Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ / 1000) |

| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 |

| mKate2 | 588 | 633 | 0.40 | 62,500 | 25.0 |

| mPlum | 590 | 649 | 0.10 | 41,000 | 4.1 |

| Katushka | 588 | 635 | 0.34 | 65,000 | 22.1 |

| Katushka2S | 588 | 635 | 0.43 | 70,000 | 30.1 |

| mNeptune | 600 | 650 | 0.21 | 105,000 | 22.1 |

| mCardinal | 604 | 659 | 0.13 | 85,000 | 11.1 |

Brightness is calculated as (ε × Φ) / 1000. Data compiled from various sources, including[2][3][4][15][16][17][18][19].

Experimental Protocols for Determining Quantum Yield

Accurate determination of fluorescence quantum yield is essential for the characterization of new fluorophores and for the validation of experimental results. Two primary methods are employed: the comparative method and the absolute method.

Comparative Method

The comparative method is the most common technique and relies on comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[20]

Principle: The quantum yield of the sample (Φ_S) is calculated relative to the quantum yield of the reference standard (Φ_R) using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R denote the sample and the reference, respectively.[5]

Detailed Protocol:

-

Selection of a Reference Standard: Choose a standard that absorbs and emits in a similar spectral range as the sample to minimize wavelength-dependent instrumental variations. The standard should have a well-documented and reliable quantum yield.

-

Solvent Selection: Use a spectroscopic grade solvent that is transparent at the excitation and emission wavelengths of both the sample and the standard. Ensure the solvent does not cause quenching or aggregation of the fluorophores.

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the reference standard in the chosen solvent.

-

Preparation of a Dilution Series: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[21]

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

The excitation wavelength should be the same for both the sample and the standard if their absorption spectra overlap sufficiently.

-

Maintain identical experimental settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each measurement to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

-

Perform a linear regression for both datasets. The slope of the line is proportional to the quantum yield.

-

-

Calculation of Quantum Yield: Use the slopes obtained from the plots in the following equation:

Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)

Absolute Method

The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, thus eliminating the need for a reference standard.[22]

Principle: An integrating sphere collects all the light emitted from the sample in all directions. The quantum yield is calculated by comparing the number of photons in the incident excitation light to the number of photons emitted by the sample and the number of unabsorbed excitation photons.

Detailed Protocol:

-

Instrument Setup:

-

An integrating sphere is installed in the sample compartment of a spectrofluorometer.

-

The system must be spectrally corrected for the wavelength-dependent response of the detector and grating.

-

-

Measurement of the Incident Excitation Light (Blank):

-

Place a cuvette containing only the solvent (blank) in the sample holder inside the integrating sphere.

-

Record the spectrum of the scattered excitation light from the blank. The integrated area of this peak corresponds to the total number of incident photons.

-

-

Measurement of the Sample:

-

Place the cuvette containing the sample in the integrating sphere.

-

Record the spectrum, which will show a peak for the unabsorbed (scattered) excitation light and the fluorescence emission spectrum of the sample.

-

-

Data Analysis:

-

Integrate the area under the unabsorbed excitation light peak for the sample measurement.

-

Integrate the area under the fluorescence emission spectrum for the sample measurement.

-

-

Calculation of Quantum Yield: The quantum yield (Φ) is calculated using the following formula, provided by the instrument's software, which accounts for the integrated intensities of the blank scatter peak (L_a), the sample's scatter peak (L_c), and the sample's emission peak (E_c):

Φ = E_c / (L_a - L_c)

Visualizing Signaling Pathways with Deep-Red Fluorophores

Deep-red fluorescent probes are invaluable tools for dissecting complex cellular signaling pathways. Their ability to be targeted to specific proteins or organelles allows for the real-time visualization of dynamic processes such as protein-protein interactions, enzyme activity, and changes in ion concentrations.

FRET Imaging of Kinase Activity

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[1][23][24] FRET-based biosensors often utilize a pair of fluorescent proteins, a donor and an acceptor, linked by a peptide that is a substrate for a specific kinase. Upon phosphorylation by the kinase, a conformational change in the biosensor brings the donor and acceptor fluorophores closer, leading to an increase in FRET efficiency. Using a deep-red fluorescent protein as the acceptor allows for the detection of kinase activity with reduced background and in deeper tissue contexts.

Caption: FRET-based biosensor for kinase activity.

Visualizing Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes. Genetically encoded calcium indicators (GECIs) based on red fluorescent proteins, such as R-GECO, allow for the visualization of Ca²⁺ dynamics with high temporal and spatial resolution.[6][22][25] These sensors typically consist of a Ca²⁺-binding domain (e.g., calmodulin and the M13 peptide) fused to a circularly permuted red fluorescent protein. Binding of Ca²⁺ induces a conformational change that enhances the fluorescence of the protein.

Caption: Mechanism of a red genetically encoded calcium indicator.

Tracking Receptor Internalization

The internalization of cell surface receptors is a critical process in signal transduction and drug action. Deep-red, pH-sensitive dyes, such as pHrodo™ Deep Red, can be conjugated to ligands that bind to specific receptors.[21][26] These dyes are non-fluorescent at neutral extracellular pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes following receptor-mediated endocytosis. This "turn-on" fluorescence provides a robust signal for quantifying receptor internalization.

Caption: Visualizing receptor internalization with a pH-sensitive deep-red dye.

Conclusion